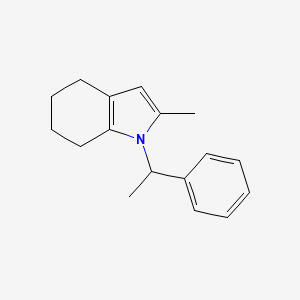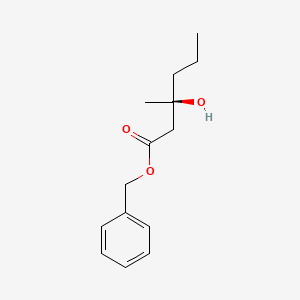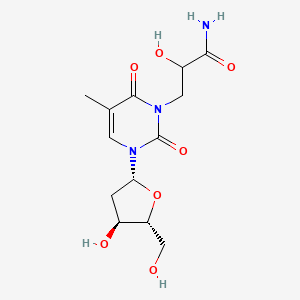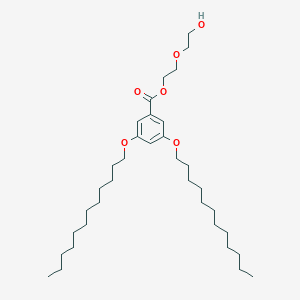
2-Methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydro-1H-indole is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylindole with 1-phenylethylamine in the presence of a catalyst such as palladium on carbon can yield the desired compound. The reaction conditions typically involve heating the mixture under reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylindole: Lacks the phenylethyl substituent but shares the indole core structure.
1-Phenylethylamine: Contains the phenylethyl group but lacks the indole core.
Tetrahydroindole: Similar core structure but without the methyl and phenylethyl substituents.
Uniqueness
2-Methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydro-1H-indole is unique due to the combination of its tetrahydroindole core with both a methyl group and a phenylethyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
827019-55-6 |
|---|---|
Fórmula molecular |
C17H21N |
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
2-methyl-1-(1-phenylethyl)-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C17H21N/c1-13-12-16-10-6-7-11-17(16)18(13)14(2)15-8-4-3-5-9-15/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3 |
Clave InChI |
FZUXCNKEJXFQHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1C(C)C3=CC=CC=C3)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)




![2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14211436.png)
![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)

![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14211476.png)
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)

![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)
